

The Application of Methylionone as a Flavoring Agent in Food Science Research

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Compound of Interest

Compound Name: Methylionone

Cat. No.: B1628513

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylionone, a group of isomeric chemical compounds, is a widely utilized flavoring agent in the food and fragrance industries. Possessing a characteristic floral, violet, and slightly fruity aroma, it imparts unique sensory attributes to a variety of food products. This document provides detailed application notes and protocols for the use of **methylionone** in food science research, covering its flavor profile, recommended usage levels, stability, and analytical and sensory evaluation methodologies. Its Generally Recognized as Safe (GRAS) status, as determined by the Flavor and Extract Manufacturers Association (FEMA), underscores its suitability for use in food.^[1]^[2]

Physicochemical Properties and Flavor Profile

Methylionone isomers, primarily α -iso-**methylionone**, are key contributors to the flavor profiles of many fruits and are used to create raspberry, strawberry, and other fruit-inspired flavors.^[3] The flavor profile is complex, with floral (violet, orris), woody, and fruity notes being most prominent.

Table 1: Physicochemical Properties of **Methylionone** (Isomer Mixture)

Property	Value
Chemical Formula	C ₁₄ H ₂₂ O
Molar Mass	206.33 g/mol
Appearance	Colorless to pale straw-colored liquid
Odor	Floral, violet, woody, slightly fruity
Boiling Point	Approximately 237 °C

| Solubility | Soluble in ethanol; insoluble in water |

Table 2: Sensory Profile of **Methylionone**

Attribute	Description	Intensity
Primary	Floral (Violet, Orris)	High
Secondary	Woody	Medium

| Tertiary | Fruity (Berry-like) | Low to Medium |

Applications in Food Products

Methylionone is a versatile flavoring ingredient used across a range of food categories. Its ability to enhance and impart fruity and floral notes makes it particularly valuable in beverages, baked goods, and confectionery. The FEMA GRAS status provides guidance on acceptable usage levels in various food products.[\[1\]](#)[\[4\]](#)

Table 3: Recommended Usage Levels of **Methylionone** in Various Food Categories (FEMA GRAS)

Food Category	Typical Usage Level (ppm)	Maximum Usage Level (ppm)
Beverages (non-alcoholic)	5 - 20	50
Baked Goods	10 - 50	100
Confectionery & Frostings	20 - 100	250
Chewing Gum	50 - 200	500
Ice Cream & Frozen Desserts	10 - 40	80

| Jams & Jellies | 15 - 60 | 120 |

Stability of Methylionone in Food Processing

The stability of flavoring compounds is critical to ensure a consistent and desirable sensory experience throughout the product's shelf life. The stability of **methylionone** can be influenced by factors such as temperature, pH, and light exposure during food processing and storage.^[5]^[6]^[7]^[8]

- **Thermal Stability:** **Methylionone** is relatively stable at typical baking and pasteurization temperatures, but prolonged exposure to high heat can lead to some degradation and loss of the characteristic floral notes.^[5]
- **pH Stability:** **Methylionone** is generally more stable in neutral to slightly acidic conditions (pH 4-7).^[9] In highly acidic or alkaline environments, degradation can occur, leading to a diminished flavor impact.^[5]

Experimental Protocols

Protocol 1: Sensory Evaluation of Methylionone in a Beverage Matrix

This protocol outlines a method for determining the sensory threshold of **methylionone** and for conducting a descriptive analysis of its flavor profile in a model beverage system.

Objective: To determine the detection threshold and characterize the sensory attributes of **methylionone** in a beverage.

Materials:

- **Methylionone** (food grade)
- Deionized water
- Sucrose
- Citric acid
- Glass beakers and graduated cylinders
- Sensory evaluation booths with controlled lighting and ventilation[10]
- Odor-free sample cups with lids[11]
- Unsalted crackers and water for palate cleansing[12]

Procedure:

- Panelist Selection and Training:
 - Recruit 15-20 panelists with prior experience in sensory evaluation.[13]
 - Train panelists on the recognition of floral, woody, and fruity aroma and taste attributes.
- Sample Preparation:
 - Prepare a base solution of 5% sucrose and 0.1% citric acid in deionized water.[12]
 - Prepare a stock solution of **methylionone** (1000 ppm) in ethanol.
 - Create a series of dilutions of **methylionone** in the base solution, ranging from 0.01 ppm to 10 ppm.
- Detection Threshold Test (Ascending Forced-Choice Method):

- Present panelists with three samples, two of which are the base solution and one containing a low concentration of **methylionone**.[\[14\]](#)
- Ask panelists to identify the "odd" sample.
- Increase the concentration of **methylionone** in subsequent sets of samples until the panelist correctly identifies the odd sample multiple times. The lowest consistently detected concentration is the individual's detection threshold.[\[15\]](#)[\[16\]](#)
- Quantitative Descriptive Analysis (QDA):[\[17\]](#)[\[18\]](#)[\[19\]](#)
 - Present panelists with a sample of the base solution containing a supra-threshold concentration of **methylionone** (e.g., 5 ppm).
 - Ask panelists to rate the intensity of pre-defined sensory attributes (e.g., violet, orris, woody, berry, sweet) on a 15-point line scale.[\[18\]](#)

Data Analysis:

- Calculate the group's best-estimate threshold (BET) for detection.
- Generate a spider-web plot to visualize the sensory profile of **methylionone** from the QDA data.

Protocol 2: Quantification of Methylionone in a Food Matrix by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol describes a method for the quantitative analysis of **methylionone** in a beverage or similar liquid food matrix.

Objective: To quantify the concentration of **methylionone** in a liquid food sample.

Materials and Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

- Headspace autosampler
- GC column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax)[20][21]
- Helium carrier gas
- **Methylionone** standard
- Internal standard (e.g., 2-octanol)
- Sodium chloride
- Headspace vials with septa

Procedure:

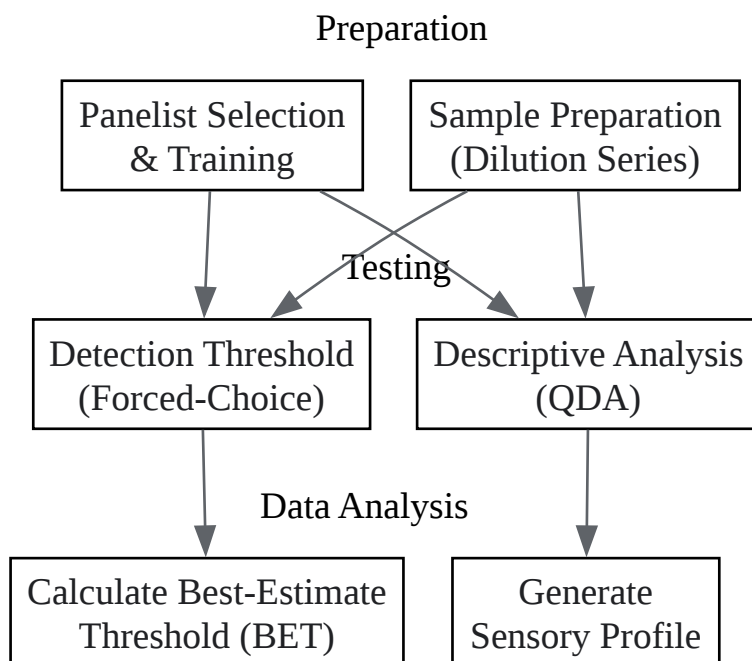
- Sample Preparation:
 - Pipette 5 mL of the liquid food sample into a 20 mL headspace vial.
 - Add 1 g of sodium chloride to the vial to increase the volatility of the analytes.[21]
 - Spike the sample with a known concentration of the internal standard.
 - Seal the vial immediately.
- HS-GC-MS Analysis:
 - Headspace Parameters:
 - Incubation Temperature: 80°C
 - Incubation Time: 20 minutes
 - Injection Volume: 1 mL
 - GC Parameters:
 - Inlet Temperature: 250°C

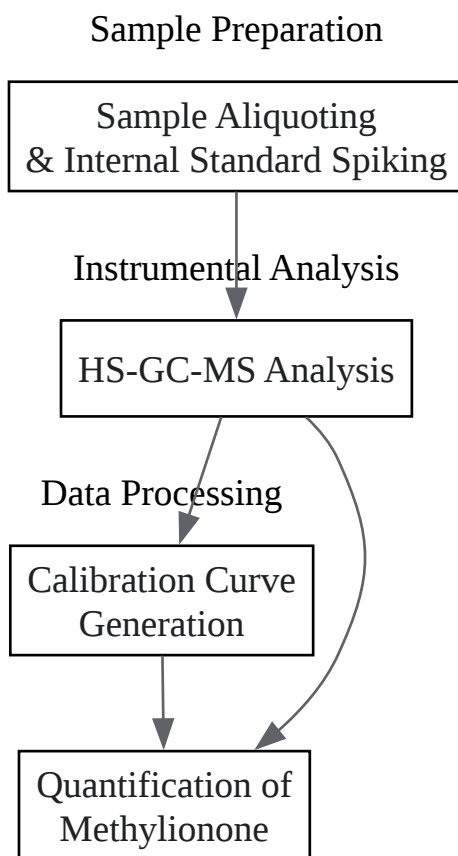
- Oven Program: Start at 50°C, hold for 2 minutes, ramp to 230°C at 10°C/min, hold for 5 minutes.[20][21]
- Carrier Gas Flow: 1.0 mL/min (constant flow)
- MS Parameters:
 - Ion Source Temperature: 230°C
 - Mass Range: m/z 40-350
 - Scan Mode: Selected Ion Monitoring (SIM) for target ions of **methylnone** and the internal standard.
- Calibration and Quantification:
 - Prepare a series of standard solutions of **methylnone** in the same matrix as the sample.
 - Analyze the standards using the same HS-GC-MS method to generate a calibration curve.
 - Quantify the concentration of **methylnone** in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Receptor Interactions

The perception of flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation). Volatile compounds like **methylnone** are primarily detected by olfactory receptors in the nasal cavity. While the specific receptors for all **methylnone** isomers are not fully elucidated, research on the structurally similar β -ionone has shown its interaction with the olfactory receptor OR5A1.[22] Genetic variations in this receptor can influence an individual's perception of β -ionone. It is plausible that **methylnone** isomers also interact with a subset of olfactory receptors, contributing to their distinct aroma profile.

The taste receptors on the tongue are responsible for the five basic tastes: sweet, sour, salty, bitter, and umami. While **methylnone** is not primarily a taste compound, its overall flavor perception is a result of the integration of its aroma with the taste components of the food matrix in the brain.





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